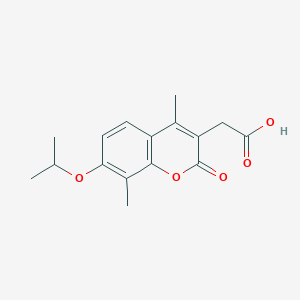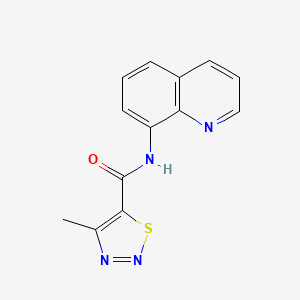![molecular formula C18H16N4S B11294054 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11294054.png)
2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family
Vorbereitungsmethoden
The synthesis of 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline typically involves the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by a recyclization reaction. The compound is obtained after treatment with potassium ethylxanthogenate via a Dimroth-like rearrangement . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism by which 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline can be compared with other quinazoline derivatives, such as:
2-Thio[1,2,4]triazolo[1,5-c]quinazoline: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2-Benzylthio-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Another related compound with distinct properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H16N4S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-methyl-5-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16N4S/c1-12-6-5-7-14(10-12)11-23-18-20-16-9-4-3-8-15(16)17-19-13(2)21-22(17)18/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
LOTSEQUXVIOPSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


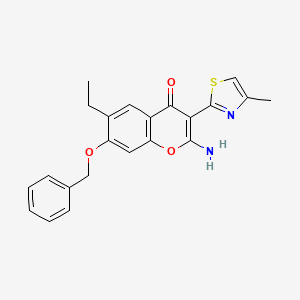
![4-(4-methylphenyl)-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293982.png)
![2-({4-[(3,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11293986.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pentanamide](/img/structure/B11293993.png)
![2-(2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide](/img/structure/B11293994.png)
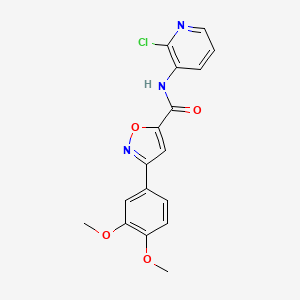
![1-(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(3-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone](/img/structure/B11293998.png)
![3-(4-fluorophenyl)-N-{5-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide](/img/structure/B11294004.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11294022.png)
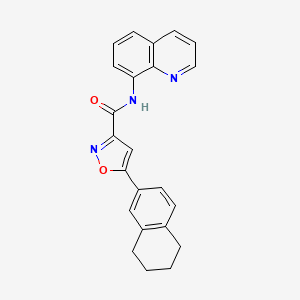
![N-(2,5-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11294032.png)
![2-(2,3-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11294035.png)
